3-(Trifluoromethyl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
3-(Trifluoromethyl)-1lambda6,2-thiazolidine-1,1-dione is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of a thiazolidine derivative with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
3-(Trifluoromethyl)-1lambda6,2-thiazolidine-1,1-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in enzyme inhibition assays.
Industry: The compound is used in the development of advanced materials with enhanced chemical and thermal stability
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 4-(Trifluoromethyl)phenol
- Trifluoromethylated pyrazole derivatives
Comparison: Compared to these similar compounds, 3-(Trifluoromethyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
2138216-15-4 |
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Molecular Formula |
C4H6F3NO2S |
Molecular Weight |
189.16 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C4H6F3NO2S/c5-4(6,7)3-1-2-11(9,10)8-3/h3,8H,1-2H2 |
InChI Key |
ILQARAABESRHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NC1C(F)(F)F |
Origin of Product |
United States |
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